N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide
CAS No.:
Cat. No.: VC20197750
Molecular Formula: C19H24N6OS
Molecular Weight: 384.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H24N6OS |
|---|---|
| Molecular Weight | 384.5 g/mol |
| IUPAC Name | N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-propan-2-yl-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide |
| Standard InChI | InChI=1S/C19H24N6OS/c1-10(2)8-15-23-24-19(27-15)22-18(26)16-12-6-5-7-14(12)21-17-13(16)9-20-25(17)11(3)4/h9-11H,5-8H2,1-4H3,(H,22,24,26) |
| Standard InChI Key | XDDPRFBCOVYNKE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC1=NN=C(S1)NC(=O)C2=C3C=NN(C3=NC4=C2CCC4)C(C)C |
Introduction
Structural Identification and Molecular Characteristics
Core Scaffold and Substituent Analysis
The compound’s architecture comprises three fused heterocyclic systems:
-
A 1,3,4-thiadiazole ring substituted at position 5 with an isobutyl group.
-
A 1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine core, which includes a pyrazolopyridine moiety fused to a cyclopentane ring.
-
A carboxamide linker bridging the thiadiazole and pyrazolopyridine components, with an isopropyl group at position 1 of the pyridine ring.
The IUPAC name reflects this complexity: N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-propan-2-yl-2,4,5-triazatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,5,7-tetraene-8-carboxamide. Key structural features include:
-
Thiadiazole moiety: The 1,3,4-thiadiazole ring contributes sulfur and nitrogen atoms, enhancing hydrogen-bonding capacity and metabolic stability .
-
Pyrazolopyridine system: The fused pyrazolo[4,3-e]pyridine scaffold introduces planar aromaticity, facilitating interactions with biological targets like kinase ATP-binding pockets .
-
Cyclopentane fusion: The tetrahydrocyclopenta ring adds conformational rigidity, potentially improving target selectivity.
Table 1: Molecular Properties of the Compound
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 384.5 g/mol |
| SMILES | CC(C)CC1=NN=C(S1)NC(=O)C2=C3C=NN(C3=NC4=C2CCC4)C(C)C |
| InChIKey | XDDPRFBCOVYNKE-UHFFFAOYSA-N |
| PubChem CID | 45490772 |
Synthetic Methodologies and Challenges
Retrosynthetic Strategy
The synthesis of this compound likely involves multi-step reactions, as inferred from analogous pathways for thiadiazole-pyrazolopyridine hybrids :
-
Thiadiazole Synthesis: 2-Amino-5-isobutyl-1,3,4-thiadiazole is prepared via cyclization of thiosemicarbazide with a substituted carboxylic acid under acidic conditions .
-
Pyrazolopyridine Construction: The pyrazolo[4,3-e]pyridine core is assembled via cyclocondensation of aminopyrazoles with cyclic ketones, followed by dehydrogenation .
-
Coupling Reactions: The carboxamide linker is introduced through nucleophilic acyl substitution between the pyrazolopyridine carboxylic acid derivative and the thiadiazole amine.
Table 2: Hypothetical Synthetic Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Thiadiazole ring formation | Thiosemicarbazide, H₂SO₄, 80°C |
| 2 | Pyrazolopyridine cyclization | POCl₃, DMF, reflux |
| 3 | Carboxamide coupling | EDC/HOBt, DMF, room temperature |
Analytical Characterization
Structural confirmation requires advanced spectroscopic techniques:
-
NMR Spectroscopy: - and -NMR verify substituent positions and ring fusions.
-
Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular formula.
-
X-ray Crystallography: Resolves stereochemical ambiguities in the cyclopentane ring.
| Target Class | Example Targets | Potential Indications |
|---|---|---|
| Kinases | CDK2, EGFR | Cancer, inflammation |
| Microbial Enzymes | DHFR, β-lactamase | Antibacterial/antifungal |
| Neurotransmitters | GABAₐ receptors | Anxiety, epilepsy |
Structure-Activity Relationships (SAR)
-
Thiadiazole Substituents: The isobutyl group at position 5 likely enhances lipophilicity, improving membrane permeability .
-
Pyrazolopyridine Modifications: The isopropyl group at position 1 may sterically hinder off-target interactions, increasing selectivity .
-
Carboxamide Linker: Acts as a hydrogen-bond donor/acceptor, critical for target binding.
Challenges in Development and Future Directions
Synthetic and Pharmacokinetic Hurdles
-
Complexity: Multi-step synthesis reduces yield and scalability.
-
Solubility: High logP (predicted ≈3.5) may limit aqueous solubility, necessitating prodrug strategies.
-
Metabolic Stability: The thiadiazole ring is prone to oxidative metabolism, requiring structural optimization.
Research Priorities
-
In Vitro Screening: Assess activity against kinase panels and microbial strains.
-
ADMET Profiling: Evaluate absorption, distribution, and toxicity in preclinical models.
-
Analog Synthesis: Explore substituent variations to optimize potency and safety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume